N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C19H17N3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a naphthalene ring, a pyridine ring, and a furan ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves the reaction of naphthalene-1-carboxaldehyde with 2-aminopyridine and furan-2-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce naphthylamines .
Scientific Research Applications
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-METHYLNAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)OXALAMIDE
- N-[(2-METHYLNAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ETHANEDIAMIDE
Uniqueness
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to its combination of naphthalene, pyridine, and furan rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C21H16N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c24-21(19-11-6-14-25-19)23(20-12-3-4-13-22-20)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-14H,15H2 |
InChI Key |
MTRPYMXGMUOVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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